molecular formula C12H18N2 B12083181 N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine

Cat. No.: B12083181
M. Wt: 190.28 g/mol
InChI Key: AOQMJNQSDIBSLB-UHFFFAOYSA-N
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Description

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a cyclobutylmethyl group at the N1 position and a methyl group at the 3-position of the benzene ring. The parent compound is synthesized via catalytic transfer hydrogenation (CTH), a method noted for its environmental friendliness, high yield, and selectivity compared to traditional reduction techniques .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-N-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C12H18N2/c1-9-4-2-7-11(12(9)13)14-8-10-5-3-6-10/h2,4,7,10,14H,3,5-6,8,13H2,1H3

InChI Key

AOQMJNQSDIBSLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzene-1,2-diamine and cyclobutylmethyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

    Catalysts: A base, such as triethylamine or sodium hydride, is added to facilitate the nucleophilic substitution reaction.

    Procedure: The cyclobutylmethyl chloride is added dropwise to a solution of 3-methylbenzene-1,2-diamine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N1-(Cyclobutylmethyl)-3-methylbenzene-1,2-diamine has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
  • Neuroprotective Effects : Research indicates that this compound can penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels is under investigation .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting its utility in developing new antibiotics .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods:

  • One-Pot Reactions : It can be synthesized via one-pot reactions involving cyclobutylmethyl amines and substituted benzene derivatives. This method simplifies the synthetic route and enhances yield .
  • Electrochemical Applications : The compound has been utilized in electrochemical sensors due to its ability to form stable complexes with metal ions. This property is particularly useful in environmental monitoring applications .

Materials Science

In materials science, this compound is being explored for:

  • Polymer Chemistry : It serves as an intermediate in the production of polyurethanes and other polymers that require diamine functionality. Its unique structure contributes to the thermal stability and mechanical properties of the resulting materials .
  • Nanocomposites : The compound has been incorporated into nanocomposite materials to enhance their electrical conductivity and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and aerospace industries .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of this compound analogs that showed promising activity against breast cancer cells. The lead compound exhibited an IC50 value significantly lower than existing chemotherapeutics, indicating superior potency .

Case Study 2: Neuroprotection

Research conducted at the University of Michigan focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal death and improved cognitive function in animal models .

Mechanism of Action

The mechanism of action of N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of enzymatic activity. The cyclobutylmethyl group and the amine functionalities play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-iodophenyl ) reduce electron density at the aromatic ring, whereas electron-donating groups (e.g., methoxypropyl ) enhance nucleophilicity. The cyclobutylmethyl group is weakly electron-donating due to its saturated hydrocarbon nature.

Spectroscopic and Analytical Data

Spectroscopic trends for similar compounds highlight substituent-dependent shifts:

  • 1H NMR : In N1-(3-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ac), aromatic protons resonate at δ 6.6–7.2 ppm, while methyl groups appear at δ 2.2–2.5 ppm . The cyclobutylmethyl group’s protons would likely show complex splitting (δ 1.5–2.5 ppm) due to the strained ring.
  • 13C NMR : The cyclobutylmethyl carbon atoms are expected near δ 25–35 ppm, distinct from aryl carbons (δ 110–150 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas, as seen in N1-Benzyl-N2-(2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methoxyphenyl)-4-methoxy-N1-(3-methoxyphenyl)benzene-1,2-diamine (Δ = 0.0022 between calculated and observed [M+H+] ).

Functional and Application-Based Comparisons

  • Corrosion Inhibition : Aliphatic amines like DETA and TETA exhibit corrosion inhibition efficiencies correlated with the number of -NH- groups . The target compound’s aromatic diamine structure may offer superior adsorption on metal surfaces due to π-electron interactions.
  • Coordination Chemistry : Ethane-1,2-diamine derivatives form stable complexes with metals (e.g., Pt and Cu in ). The cyclobutylmethyl group’s rigidity could enhance ligand stability in such complexes.

Biological Activity

N1-(cyclobutylmethyl)-3-methylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : Not specifically listed but derived from related compounds.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the amine groups suggests potential for hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Binding : It may act as a ligand for various receptors, influencing physiological responses.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Certain derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies suggest effectiveness against bacterial strains, indicating potential as an antibiotic agent.
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for their ability to penetrate the blood-brain barrier and protect against neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neurotoxicity

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity TypeIC50 (µM)
This compoundAnticancer5.0
N1-(cyclopropylmethyl)-3-methylbenzene-1,2-diamineAntimicrobial10.0
N1-(cyclohexylmethyl)-3-methylbenzene-1,2-diamineNeuroprotective15.0

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of substituted benzene diamines. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 10 µM) .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of similar compounds revealed that certain derivatives demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 20 µg/mL . This suggests potential applications in treating bacterial infections.

Q & A

Q. Basic

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for meta-substituted benzene) and cyclobutylmethyl protons (δ 1.5–2.5 ppm for cyclobutane CH2). The NH2 groups resonate at δ 3.0–4.0 ppm but may broaden due to hydrogen bonding .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~231) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond lengths (C–N: ~1.45 Å) and dihedral angles, validating stereochemistry. Space group assignments (e.g., P21/c) and R-factors (<0.05) ensure structural accuracy .

How can computational methods like DFT predict the electronic properties and reactivity of this diamine?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), partial charges, and nucleophilicity indices. For instance, the amino groups’ lone pairs (HOMO) dominate reactivity, while cyclobutylmethyl’s steric effects reduce electrophilic substitution at the benzene ring. Solvent models (e.g., PCM for methanol) improve accuracy for reaction simulations. Correlate computed dipole moments with experimental solubility data to guide solvent selection .

How should researchers address discrepancies between experimental and computational data?

Advanced
Discrepancies in NH2 vibrational frequencies (IR) or NMR chemical shifts may arise from solvent effects or intermolecular interactions absent in gas-phase DFT models. Hybrid QM/MM approaches or molecular dynamics simulations better account for solvation and crystal packing. For example, revise basis sets (e.g., 6-311++G(d,p)) or include dispersion corrections (D3-BJ) to align computed bond lengths with X-ray data .

What challenges arise in crystallizing this compound, and how are they resolved?

Advanced
The compound’s flexibility (rotatable cyclobutylmethyl C–C bonds) and hygroscopic NH2 groups complicate crystal growth. Techniques:

  • Slow Evaporation : Use low-polarity solvents (e.g., dichloromethane/hexane) at 4°C.
  • Seeding : Introduce microcrystals from analogous diamines (e.g., 3-methylbenzene-1,2-diamine) .
  • SHELX Refinement : Apply TWINABS for twinned crystals and constrain anisotropic displacement parameters (ADPs) for cyclobutyl rings .

How does regioselectivity impact the synthesis of derivatives, and what strategies control it?

Advanced
NH2 groups in 1,2-diamines are prone to over-alkylation. To favor mono-substitution:

  • Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) groups to block one amine, then deprotect post-alkylation .
  • Steric Control : Bulky reagents (e.g., cyclobutylmethyl bromide) selectively target the less hindered NH2.
  • pH Adjustment : Mildly acidic conditions (pH 5–6) protonate one amine, directing alkylation to the other .

What role does this diamine play in designing coordination complexes?

Advanced
The compound acts as a bidentate ligand, coordinating via NH2 and aromatic π-electrons. For example, Pt(II) complexes with similar diamines exhibit nuclease activity via DNA groove binding . Optimize metal-ligand ratios (1:2 or 1:3) and counterion selection (Cl⁻ vs. NO3⁻) to stabilize complexes. Characterize via cyclic voltammetry (redox peaks at −0.2 to +0.5 V) and EPR for paramagnetic species.

How is this diamine utilized as an intermediate in pharmaceutical synthesis?

Advanced
It serves as a precursor for heterocycles like benzimidazoles or quinoxalines. For instance, condensation with carbonyl compounds under acidic conditions yields kinase inhibitors. Monitor regioselectivity in cyclization steps using microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics . Purify intermediates via flash chromatography (silica gel, EtOAc/hexane) to remove diastereomers.

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